molecular formula C10H14FN3O2 B12227601 N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine

N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12227601
M. Wt: 227.24 g/mol
InChI Key: CYOCJTFYEZMWCK-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorine atom and a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine typically involves the reaction of 5-fluoro-4-chloropyrimidine with N-methyl-1,4-dioxan-2-ylmethanamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target, while the dioxane moiety provides structural stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]-2-phenoxyethan-1-amine
  • N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
  • N-[(1,4-dioxan-2-yl)methyl]-N-methylacrylamide

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine is unique due to the presence of both a fluorine atom and a dioxane moiety, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the dioxane moiety provides structural stability and solubility.

Properties

Molecular Formula

C10H14FN3O2

Molecular Weight

227.24 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H14FN3O2/c1-14(5-8-6-15-2-3-16-8)10-9(11)4-12-7-13-10/h4,7-8H,2-3,5-6H2,1H3

InChI Key

CYOCJTFYEZMWCK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=NC=C2F

Origin of Product

United States

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